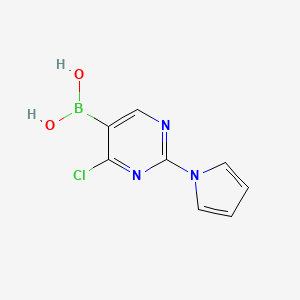
Ethyl 3-hydroxy-2-methyl-3-propylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-2-methyl-3-propylhexanoate is a chemical compound with the molecular formula C12H24O3. It consists of 24 hydrogen atoms, 12 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-2-methyl-3-propylhexanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2-methyl-3-propylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-methyl-3-propylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives or alcohols.
Scientific Research Applications
Ethyl 3-hydroxy-2-methyl-3-propylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-methyl-3-propylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.
Comparison with Similar Compounds
Ethyl 3-hydroxy-2-methyl-3-propylhexanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-2-methylhexanoate: Lacks the propyl group, resulting in different physical and chemical properties.
Ethyl 3-hydroxy-3-propylhexanoate: Similar structure but with variations in the position of the hydroxyl group.
Ethyl 2-methyl-3-propylhexanoate: Different placement of the methyl group, leading to distinct reactivity.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
100386-15-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-methyl-3-propylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-5-8-12(14,9-6-2)10(4)11(13)15-7-3/h10,14H,5-9H2,1-4H3 |
InChI Key |
KTLQNJQADPANGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(C)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)

![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
